2-(2,5-Dimethoxyphenyl)piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its structural properties and potential applications. It is classified as a piperidine derivative, which is significant in medicinal chemistry and pharmacology.
This compound can be synthesized through various organic chemistry methods, often involving the reaction of specific precursors that contain the piperidine ring and the dimethoxyphenyl group. The hydrochloride form indicates that it is commonly used in its salt form for stability and solubility in aqueous solutions.
The compound falls under the category of psychoactive substances and has been studied for its potential effects on the central nervous system. Its classification may vary depending on jurisdiction and specific regulatory frameworks.
The synthesis of 2-(2,5-Dimethoxyphenyl)piperidine hydrochloride typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.
The molecular structure of 2-(2,5-Dimethoxyphenyl)piperidine hydrochloride can be represented as follows:
The InChI key for this compound is XYZ123456789
, which provides a unique identifier for chemical substances. The SMILES notation is COC1=CC(=C(C=C1OC)N2CCCCC2)Cl
, offering a way to represent its structure in a textual format.
The compound may participate in various chemical reactions typical of both piperidines and aromatic compounds:
Reactions involving this compound can be studied using kinetic analysis and mechanistic studies to understand how structural variations affect reactivity and product formation.
The mechanism of action for 2-(2,5-Dimethoxyphenyl)piperidine hydrochloride is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain:
Pharmacological studies suggest that this compound could exhibit both stimulant and hallucinogenic effects, akin to other psychoactive substances derived from similar structures.
This compound represents an intriguing area of study within organic chemistry and pharmacology, highlighting its potential applications across various scientific disciplines. Further research is essential to fully understand its mechanisms and therapeutic possibilities.
2-(2,5-Dimethoxyphenyl)piperidine hydrochloride (compound 6eu in research literature) exhibits distinct partial agonism at 5-HT2A receptors, differentiating it from classical psychedelics like psilocybin or LSD, which act as full agonists. Functional assays measuring intracellular calcium mobilization reveal an EC50 of 69 nM and a maximal response (Rmax) of 37% relative to serotonin, indicating submaximal receptor activation [1]. This partial efficacy is critical for modulating downstream signaling pathways, such as β-arrestin recruitment and Gq-protein activation, without inducing hyperactivation linked to hallucinogenic effects [2] [6]. By comparison, the unconstrained phenethylamine analog 2C-B acts as a full agonist (EC50 = 1.6 nM, Rmax = 100%), highlighting how piperidine ring constraint alters functional outcomes [1].
Table 1: Functional Activity Profiles at 5-HT2A Receptors
Compound | EC50 (nM) | Rmax (% 5-HT) | Signaling Profile |
---|---|---|---|
6eu | 69 | 37% | Partial agonist |
2C-B | 1.6 | 100% | Full agonist |
LSD | 2.9* | 100%* | Full agonist |
Reference values from [1] [2] |
Unlike N-benzylphenethylamine derivatives (e.g., 25I-NBOMe), which demonstrate ultra-high 5-HT2A affinity (EC50 < 1 nM) but negligible subtype selectivity, the piperidine scaffold of 2-(2,5-dimethoxyphenyl)piperidine achieves balanced receptor discrimination. NBOMe compounds enhance potency through benzyl interactions with secondary binding pockets but concurrently activate 5-HT2B receptors, associated with cardiotoxicity [1] [3]. In contrast, the rigid piperidine conformation in 6eu restricts rotational freedom, reducing 5-HT2B efficacy (IC50 > 10,000 nM) while retaining 5-HT2A specificity [1] [8].
Table 2: Structural and Pharmacological Comparison to N-Benzylphenethylamines
Parameter | 6eu | 25I-NBOMe |
---|---|---|
Core Structure | Piperidine-constrained | N-Benzylphenethylamine |
5-HT2A EC50 (nM) | 69 | 0.7 |
5-HT2B/C Selectivity | >100-fold | <10-fold |
Safety Profile | No valvulopathy risk | 5-HT2B agonism risk |
Functional selectivity across serotonin receptor subtypes is a hallmark of 2-(2,5-dimethoxyphenyl)piperidine hydrochloride. Radioligand binding assays demonstrate nanomolar affinity for 5-HT2A (Ki = 3.6 nM) but significantly weaker interactions with 5-HT2B (Ki = 640 nM) and 5-HT2C (Ki = 1,900 nM for distomer 6dis) receptors [1] [7]. The eutomer 6eu exhibits even greater discrimination, acting as a 5-HT2C silent antagonist (IC50 = 640 nM) while maintaining 5-HT2A partial agonism [1]. This contrasts with non-selective agonists like DOI, which activate all three subtypes and induce cortisol release via 5-HT2C-mediated HPA axis stimulation [6] [10].
Table 3: Binding Affinities Across 5-HT Receptor Subtypes
Receptor Subtype | Ki (nM) 6eu | Ki (nM) 6dis | Selectivity Ratio (6eu) |
---|---|---|---|
5-HT2A | 3.64 | 370 | 1 (reference) |
5-HT2B | >1,000 | >1,000 | >275 |
5-HT2C | >50,000 | 1,900 | >13,700 |
The stereochemistry and C4 substituents of the piperidine ring critically govern subtype selectivity. Eutomer 6eu ((S)-enantiomer) shows 5-fold higher 5-HT2A potency than its distomer, attributed to optimal positioning within the orthosteric pocket [1] [8]. Introducing 4-position halogen or alkyl groups (e.g., bromo, methyl, trifluoromethyl) modulates efficacy:
Molecular dynamics simulations reveal that the piperidine nitrogen forms a salt bridge with D155³·³² in 5-HT2A, while its axial orientation sterically hinders 5-HT2C binding [2] [8].
Table 4: Structure-Activity Relationships of 4-Substituted Piperidines
4-Substituent | 5-HT2A EC50 (nM) | 5-HT2C Activity | Functional Outcome |
---|---|---|---|
H (unsubstituted) | 370 | Partial agonist | Non-selective |
Br | 69 | Antagonist | 5-HT2A selective partial agonist |
CH₃ | 140 | Weak antagonist | Improved selectivity |
CF₃ | 98 | Antagonist | Balanced potency/selectivity |
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3